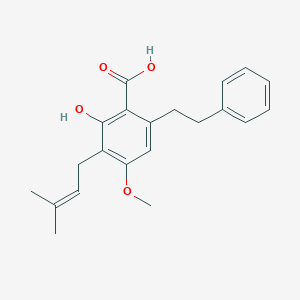

Amorfrutin A

Übersicht

Beschreibung

Amorfrutin A: ist eine natürliche Verbindung, die zur Amorfrutin-Familie gehört, die für ihre verschiedenen medizinischen Eigenschaften bekannt ist. Es handelt sich um einen Polyketid-Terpenoid-Hybrid-Meroterpen, der erstmals aus dem Bastard-Indigobusch (Amorpha fruticosa) und später aus den mehrjährigen Kräutern Glycyrrhiza acanthocarpa und Glycyrrhiza foetida isoliert wurde . This compound weist einen Salicylsäure-Kern auf, der an den Positionen C3, C4 und C6 mit einer Prenyl-, einer Methoxy- und einer 2-Phenylethylgruppe substituiert ist .

Wissenschaftliche Forschungsanwendungen

Amorfrutin A has several scientific research applications:

Chemistry: It is studied for its unique chemical structure and reactivity.

Medicine: This compound exhibits anti-inflammatory, antimicrobial, and antidiabetic properties.

Industry: It is used in the development of new pharmaceuticals and nutraceuticals.

Wirkmechanismus

Target of Action

Amorfrutin A, also known as Amorfrutin 1 or 2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-phenethylbenzoic acid, primarily targets the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, metabolism, and tumorigenesis .

Mode of Action

This compound acts as a selective modulator of the PPARγ receptor . It interacts with PPARγ, leading to the modulation of its activity. This interaction results in the stimulation of PPARγ signaling, as evidenced by increased mRNA and/or protein levels of PPARγ .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PPAR signaling pathway . The activation of PPARγ by this compound leads to a cascade of downstream effects, including the modulation of inflammation and mitochondrial status . It also influences the proliferation potential of cells in a PPARγ-dependent manner .

Result of Action

This compound has been shown to have neuroprotective effects, protecting brain neurons from hypoxic and ischemic damage . It inhibits inflammation, normalizes mitochondrial status, and controls the proliferation potential of cells . Interestingly, the effect of this compound on the proliferation potential and mitochondrial function of cells is opposite to its stimulatory effect on neuronal survival, as evidenced by increased neuronal viability and reduced neurodegeneration .

Action Environment

The action of this compound is influenced by the environment in which it is present. For instance, hypoxic or ischemic conditions can affect the compound’s efficacy

Biochemische Analyse

Biochemical Properties

Amorfrutin A is a selective modulator of the PPARγ receptor . It binds to PPARγ with a Ki of 0.236 µM and activates a PPARγ gene reporter assay with an EC50 value of 0.458 µM . The activation of PPARγ by this compound results in selective gene expression and physiological profiles .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been identified as an effective neuroprotective compound that protects brain neurons from hypoxic and ischemic damage . In diet-induced obese and db/db mice, this compound treatment strongly improves insulin resistance and other metabolic and inflammatory parameters .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits apoptosis and autophagy processes through gene methylation- and miRNA-dependent regulation . It also affects the expression levels of apoptosis-focused and autophagy-related miRNAs .

Temporal Effects in Laboratory Settings

The effects of this compound on cells have been observed over time in laboratory settings. For example, a 6-hour delayed post-treatment with Amorfrutin B prevented hypoxia/ischemia-induced neuronal apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In diet-induced obese and db/db mice, this compound treatment strongly improves insulin resistance and other metabolic and inflammatory parameters .

Metabolic Pathways

This compound is involved in the PPARγ signaling pathway . It stimulates PPARγ signaling, as evidenced by increased mRNA and/or protein levels of PPARγ and PGC1α .

Vorbereitungsmethoden

Die Synthese von Amorfrutin A umfasst mehrere Schritte, wobei die wichtigste Transformation die Claisen-Umlagerung eines Mono-O-(1,1-Dimethylallyl)Resorcinolderivats ist, um den C3-Prenyl-Substituenten zu installieren . Der Syntheseweg beginnt mit dem kommerziell erhältlichen 3,5-Dimethoxybenzaldehyd und verläuft über neun Schritte zu einer Gesamtausbeute von 38 % . Industrielle Produktionsverfahren umfassen die Extraktion der Verbindung aus den Früchten von Amorpha fruticosa, die optimiert wurde, um Probleme wie komplexe Prozesse, lange Zeiträume, geringe Ausbeuten und viele Nebenprodukte zu lösen .

Analyse Chemischer Reaktionen

Amorfrutin A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können am aromatischen Ring oder an den Seitenketten stattfinden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid.

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird für seine einzigartige chemische Struktur und Reaktivität untersucht.

Medizin: This compound zeigt entzündungshemmende, antimikrobielle und antidiabetische Eigenschaften.

Industrie: Es wird bei der Entwicklung neuer Arzneimittel und Nahrungsergänzungsmittel eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch die Modulation von PPARγ. Es hemmt die Aktivierung des nuklearen Faktors kappa B (NF-κB) durch Unterdrückung des durch Tumornekrosefaktor-alpha (TNF-α) induzierten Abbaus des Inhibitors von kappa B alpha (IκBα), der p65-Kern-Translokation und der DNA-Bindungsaktivität von NF-κB . Dies führt zu entzündungshemmenden und antidiabetischen Wirkungen.

Vergleich Mit ähnlichen Verbindungen

Amorfrutin A wird mit anderen Mitgliedern der Amorfrutin-Familie wie Amorfrutin B und Amorfrutin C verglichen. Diese Verbindungen haben ähnliche Strukturen, unterscheiden sich aber in ihren Substitutionsmustern und biologischen Aktivitäten . So ist beispielsweise Amorfrutin B ebenfalls ein potenter PPARγ-Modulator, hat aber unterschiedliche Wirkungen auf Entzündungen und die Mitochondrienfunktion . Amorfrutin C hat einen zusätzlichen Prenyl-Substituenten an der C5-Position, der seine biologische Aktivität verändert .

Ähnliche Verbindungen

- Amorfrutin B

- Amorfrutin C

- Amorfrutin H

- Amorfrutin E

Diese Verbindungen haben strukturelle Ähnlichkeiten mit this compound, zeigen aber einzigartige biologische Aktivitäten und therapeutisches Potenzial .

Eigenschaften

IUPAC Name |

2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)-6-(2-phenylethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-14(2)9-12-17-18(25-3)13-16(19(20(17)22)21(23)24)11-10-15-7-5-4-6-8-15/h4-9,13,22H,10-12H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNFTPUIYFUXBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591701 | |

| Record name | 2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-(2-phenylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80489-90-3 | |

| Record name | 2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-(2-phenylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

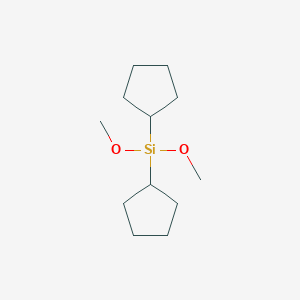

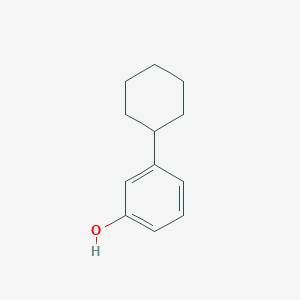

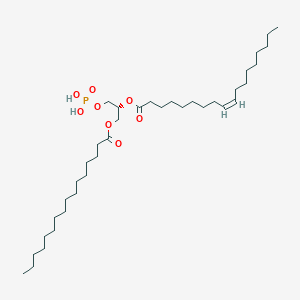

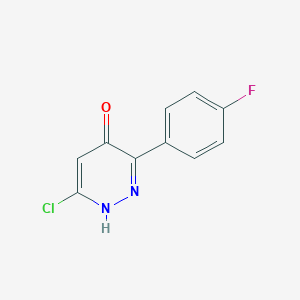

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)

![8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B162900.png)